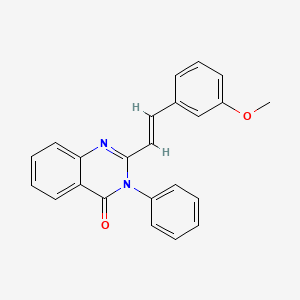

2-(3-methoxystyryl)-3-phenyl-4(3H)-quinazolinone

Descripción general

Descripción

2-(3-Methoxystyryl)-3-phenyl-4(3H)-quinazolinone is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is a fused bicyclic system containing a benzene ring and a pyrimidine ring, with a methoxystyryl and phenyl substituent. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxystyryl)-3-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with an appropriate aniline derivative to form the corresponding Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methoxystyryl)-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazolinones, including derivatives like 2-(3-methoxystyryl)-3-phenyl-4(3H)-quinazolinone, have shown promising anticancer properties. Research indicates that certain quinazolinone derivatives can induce apoptosis in cancer cells by targeting specific pathways.

- Mechanism of Action : The compound has been observed to interact with the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival. This interaction can lead to reduced tumor growth and increased cancer cell death .

- Case Studies :

Antimicrobial Properties

The antimicrobial potential of quinazolinones is well-documented, with several studies indicating their effectiveness against a range of bacterial strains.

- Antibacterial Activity : Research has highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to synergize with existing antibiotics enhances its therapeutic potential .

- Case Studies :

Antituberculosis Activity

Recent investigations into quinazolinone derivatives have also revealed their potential as anti-tuberculosis agents.

- Research Findings : Compounds incorporating the quinazolinone structure have been tested against multi-drug resistant strains of Mycobacterium tuberculosis. Some derivatives displayed significant activity, suggesting that modifications to the quinazolinone scaffold can enhance efficacy against tuberculosis .

Antiviral Activity

Emerging studies have indicated that quinazolinones may possess antiviral properties, particularly against viruses such as Zika virus.

- Mechanism and Efficacy : Certain derivatives have been identified as inhibitors of viral replication, showcasing their potential as antiviral therapeutics. The structural features of these compounds play a crucial role in their activity against viral targets .

Antimalarial and Antileishmanial Activities

The antimalarial and antileishmanial properties of quinazolinones are also gaining attention.

- Promising Results : Recent studies demonstrated that specific 2-styryl substituted quinazolinones exhibited potent antileishmanial activity, outperforming standard treatments like amphotericin B. This highlights the potential for developing new therapies for parasitic infections .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(3-methoxystyryl)-3-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Hydroxy-3-methoxystyryl)-1-methylquinolinium 2,4,6-trimethylbenzenesulfonate: This compound shares a similar styryl group but differs in the quinolinium core and the presence of a sulfonate group.

4-Hydroxy-3-methoxybenzaldehyde nicotinamide: This compound has a similar methoxy and hydroxy substitution pattern but features a benzaldehyde and nicotinamide structure.

Uniqueness

2-(3-Methoxystyryl)-3-phenyl-4(3H)-quinazolinone is unique due to its specific combination of a quinazolinone core with methoxystyryl and phenyl substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

2-(3-Methoxystyryl)-3-phenyl-4(3H)-quinazolinone is a compound of interest due to its diverse biological activities. Quinazolinone derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and antileishmanial activities. This article reviews the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate starting materials to form the quinazolinone core. The process generally follows these steps:

- Formation of an Intermediate : The reaction of antranilic acid with various aldehydes leads to the formation of substituted quinazolinones.

- Styryl Group Introduction : The introduction of the methoxy-styryl group is achieved through reactions such as Suzuki-Miyaura coupling or other cross-coupling techniques.

Anticancer Activity

Research indicates that compounds within the quinazolinone class exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound demonstrates moderate activity against melanoma (UACC-62) and breast cancer (MCF-7) cell lines, with IC50 values reported at approximately 22.99 μM and 37.18 μM, respectively .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| UACC-62 | 22.99 |

| MCF-7 | 37.18 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against a range of bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria, enhancing its potential as a therapeutic agent in treating infections .

Table 2: Antimicrobial Activity

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Weak |

Antileishmanial Activity

In addition to anticancer and antimicrobial activities, quinazolinones have been explored for their antileishmanial properties. A study reported that derivatives similar to this compound exhibited significant activity against Leishmania donovani, with some compounds showing IC50 values lower than standard treatments like miltefosine .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is often influenced by their structural components. The presence of specific substituents at various positions on the quinazolinone ring significantly affects their potency and selectivity towards different biological targets. For instance, the methoxy group at the 3-position enhances both anticancer and antimicrobial activities compared to other substitutions .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between quinazolinones and their target proteins. These studies suggest that the binding affinity of this compound to enzymes such as dihydrofolate reductase (DHFR) correlates with its observed biological activities .

Case Studies

Several case studies have documented the synthesis and evaluation of quinazolinone derivatives:

- Anticancer Evaluation : A study synthesized a series of 6-substituted quinazolinones and evaluated their effects on cancer cell lines, revealing that structural modifications significantly impacted their cytotoxicity profiles .

- Antimicrobial Screening : Another investigation focused on assessing the antibacterial efficacy of various quinazolinones against clinical isolates, demonstrating that certain derivatives possess potent antimicrobial properties .

Propiedades

IUPAC Name |

2-[(E)-2-(3-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c1-27-19-11-7-8-17(16-19)14-15-22-24-21-13-6-5-12-20(21)23(26)25(22)18-9-3-2-4-10-18/h2-16H,1H3/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXVIXZBBCNFTE-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.